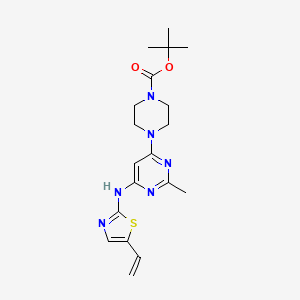
tert-Butyl 4-(2-methyl-6-((5-vinylthiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-methyl-6-((5-vinylthiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N6O2S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 4-(2-methyl-6-((5-vinylthiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.48 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a vinylthiazole group, which are known to contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of various amines and carboxylic acid derivatives. A notable method includes using photocatalytic techniques to enhance yield and reduce byproducts during synthesis .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
The thiazole group in the structure suggests potential antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Preliminary studies have suggested that similar piperazine derivatives can inhibit enzymes such as kinases, which play crucial roles in cell signaling and cancer progression. This mechanism could be pivotal in developing targeted therapies for cancer treatment .
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including compounds structurally similar to this compound. The results indicated a dose-dependent inhibition of cancer cell lines, particularly in breast and colon cancers .
- Antimicrobial Efficacy : In a recent investigation, the antimicrobial effects of various thiazole-containing compounds were assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications for treating infections .
Propriétés
IUPAC Name |
tert-butyl 4-[6-[(5-ethenyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S/c1-6-14-12-20-17(28-14)23-15-11-16(22-13(2)21-15)24-7-9-25(10-8-24)18(26)27-19(3,4)5/h6,11-12H,1,7-10H2,2-5H3,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFPZLBJOHQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)NC3=NC=C(S3)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701781 | |
| Record name | tert-Butyl 4-{6-[(5-ethenyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936845-86-2 | |
| Record name | tert-Butyl 4-{6-[(5-ethenyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















